molecular formula C15H19N3O3S B5303295 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B5303295
M. Wt: 321.4 g/mol
InChI Key: RHIKMKKNXNVXIP-STQMWFEESA-N
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Description

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a pyrrolidine ring, and a thieno[3,2-b]pyrrole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the morpholine ring, and the construction of the thieno[3,2-b]pyrrole moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the ring structures.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs or therapeutic agents.

    Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for diseases or medical conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure and the combination of different functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-13-9-18(8-12(13)17-2-4-21-5-3-17)15(20)11-7-14-10(16-11)1-6-22-14/h1,6-7,12-13,16,19H,2-5,8-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKMKKNXNVXIP-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(N3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(N3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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